2-Fluoropropionic chloride

Description

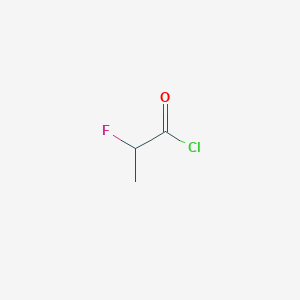

2-Fluoropropionic chloride (C₃H₄ClFO) is a fluorinated acyl chloride derived from 2-fluoropropionic acid. It is synthesized via the reaction of 2-fluoropropionic acid with oxalyl chloride in anhydrous toluene, catalyzed by dimethylformamide (DMF) . This compound is pivotal in organic synthesis, serving as a precursor for fluorinated intermediates in pharmaceuticals, agrochemicals, and materials science. The fluorine atom introduces electron-withdrawing effects, influencing reaction kinetics and product stability, making it valuable in asymmetric synthesis and polymer chemistry .

Properties

Molecular Formula |

C3H4ClFO |

|---|---|

Molecular Weight |

110.51 g/mol |

IUPAC Name |

2-fluoropropanoyl chloride |

InChI |

InChI=1S/C3H4ClFO/c1-2(5)3(4)6/h2H,1H3 |

InChI Key |

SEZRREGFJFZQQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)Cl)F |

Origin of Product |

United States |

Chemical Reactions Analysis

Microbial Defluorination of 2-Fluoropropionic Acid

Enzymatic Degradation

Microorganisms like Pseudomonas putida ATCC 12633, engineered with a defluorinase enzyme from Delftia acidovorans, can degrade 2-fluoropropionic acid . The enzyme catalyzes the cleavage of the C–F bond, releasing fluoride ions and producing alcohol intermediates. This process achieves near-complete fluoride release (50 mM) under aerobic conditions .

Defluorination Pathways

Studies on fluorinated compounds (e.g., 3,3,3-trifluoropropionic acid) suggest that β-oxidation and hydration reactions are key steps in microbial defluorination. For example, β-oxidation shortens the carbon chain, followed by spontaneous HF elimination from unstable intermediates like difluoroalcohol .

| Compound | Defluorination Degree | Key Pathway |

|---|---|---|

| 3,3,3-Trifluoropropionic acid | 84% ± 10% | β-oxidation + hydration |

| 3-fluoropropionic acid | ~70% | β-oxidation + partial C–F cleavage |

Biochemical Transformations

Acid Chloride Formation

The conversion of 2-fluoropropionic acid to its acid chloride is a critical step in synthesizing bioactive derivatives like 2-fluoropropionyl-CoA. This is achieved using oxalyl chloride (COCl)₂ in the presence of DMF, followed by reaction with coenzyme A .

Pharmacological Derivatives

2-aryl-2-fluoropropanoic acids, derived from 2-fluoropropionic acid, show improved pharmacokinetic profiles (e.g., longer half-life) compared to non-fluorinated counterparts. Fluorination at the α-position prevents racemization and reduces toxicity by avoiding metabolite accumulation .

| Property | Fluorinated Compound | Non-Fluorinated |

|---|---|---|

| Half-life (t₁/₂) | Increased | Shorter |

| Volume of Distribution (Vd) | Higher | Lower |

| Metabolite Formation | Minimal | Significant |

Enzyme-Mediated Reactions

Haloacid Dehalogenases

These enzymes catalyze hydrolytic defluorination via an SN2 mechanism, replacing the fluorine atom with a hydroxyl group. For example, fluoroacetate dehalogenase H-1 uses Asp-105 as a nucleophile and His-272 to activate water for hydrolysis .

Reductive Dehalogenases

These enzymes reduce fluorinated substrates using electron donors (e.g., NAD(P)H), converting C–F bonds to C–H bonds while releasing fluoride ions .

Analytical Insights

Structural Dependence

The reactivity of fluorinated compounds toward defluorination depends on the strength of C–F bonds (BDEs). For instance, CF₃COO⁻ undergoes complete defluorination due to low BDEs, while longer-chain PFASs resist full degradation .

Toxicity Considerations

Fluoride release during microbial defluorination can inhibit further degradation by accumulating in the cell environment. This highlights the need for engineered systems to mitigate fluoride toxicity .

Comparison with Similar Compounds

2-Chloropropionyl Chloride (C₃H₄Cl₂O)

- Structure and Properties :

- Reactivity :

- The chlorine substituent at the α-position enhances electrophilicity compared to fluorine, leading to faster nucleophilic acyl substitution reactions.

- Less steric hindrance than bulkier derivatives (e.g., phenyl-substituted analogs).

- Applications :

2-Phenoxypropionyl Chloride (C₉H₉ClO₂)

- Structure and Properties: Incorporates a phenoxy group, increasing molecular weight and steric bulk. Higher boiling point (~200–220°C estimated) due to aromatic interactions.

- Reactivity: The phenoxy group stabilizes the carbonyl via resonance, reducing electrophilicity compared to 2-fluoropropionic chloride. Slower reaction kinetics in nucleophilic substitutions due to steric effects.

- Applications :

2-Methyl-2-Phenylpropanoyl Chloride (C₁₀H₁₁ClO)

- Structure and Properties :

- Features a methyl and phenyl group at the α-position, creating significant steric hindrance.

- Higher molecular weight (MW: 182.65 g/mol) and lower solubility in polar solvents.

- Reactivity :

- Steric effects dominate, leading to slower reaction rates and selectivity in coupling reactions.

- Less prone to hydrolysis than this compound.

- Applications :

Data Tables: Key Comparative Properties

Table 1. Physical and Chemical Properties

| Compound | Molecular Formula | Boiling Point (°C) | Density (kg/L) | Reactivity (Relative) |

|---|---|---|---|---|

| This compound | C₃H₄ClFO | ~85–90 (estimated) | 1.25 (est.) | Moderate |

| 2-Chloropropionyl Chloride | C₃H₄Cl₂O | 110 | 1.32 | High |

| 2-Phenoxypropionyl Chloride | C₉H₉ClO₂ | 200–220 | 1.18 (est.) | Low-Moderate |

| 2-Methyl-2-Phenylpropanoyl Chloride | C₁₀H₁₁ClO | 180–200 | 1.10 (est.) | Low |

Research Findings and Implications

Fluorine vs. Chlorine Effects :

- Fluorine’s electronegativity in this compound enhances stability in biochemical pathways compared to chlorine, which increases reactivity but also toxicity .

- Chromatographic retention times of fluorinated compounds (e.g., 2-fluoropropionic acid) are unexpectedly lower than chlorinated analogs, suggesting unique polarity interactions .

Industrial Relevance :

- Fluorinated derivatives are prioritized in drug development for their metabolic stability, while chlorinated compounds remain cost-effective for agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.